N-[(1-methyl-1H-indol-6-yl)carbonyl]glycine
Description
N-[(1-Methyl-1H-indol-6-yl)carbonyl]glycine is a synthetic glycine derivative featuring a 1-methylindole-6-carbonyl moiety conjugated to the amino acid via an amide bond. Indole-based compounds are frequently studied for their bioactivity, including interactions with neurotransmitter receptors or enzyme modulation (e.g., tryptophan-derived pathways) . The methyl group at the indole nitrogen may enhance metabolic stability compared to unsubstituted analogs, while the carbonyl group at the 6-position likely influences electronic properties and solubility.
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-[(1-methylindole-6-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C12H12N2O3/c1-14-5-4-8-2-3-9(6-10(8)14)12(17)13-7-11(15)16/h2-6H,7H2,1H3,(H,13,17)(H,15,16) |
InChI Key |
SMMUOQWIKITOGT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The glycine moiety can then be introduced through an amide bond formation using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Cross-Dehydrogenative Coupling (CDC) Reactions
This compound participates in photoredox-mediated CDC reactions to form indole-decorated glycine derivatives. A metal-free approach using mesoporous graphitic carbon nitride (mpg-CN) as a recyclable photocatalyst achieves C-2 selective oxidation of glycine derivatives, followed by Friedel–Crafts alkylation with indoles .
Key reaction parameters :
-
Catalyst : 10 mg mpg-CN per 0.1 mmol substrate
-
Light source : 40 W blue LEDs (λmax = 450 nm)
-
Solvent : H2O/EtOH (9:1 v/v)
-
Yield : Up to 81%
-
Scalability : Demonstrated at gram-scale (69% yield)
Optimization data :
| Parameter | Variation | Yield Impact |
|---|---|---|
| Light intensity | 40 W → 10 W | 37% → 15% |
| Catalyst loading | 10 mg → 5 mg | 81% → 58% |
| Oxygen presence | Air → N2 atmosphere | 81% → <5% |
This method provides atom-economical access to structurally complex glycine-indole hybrids through C(sp3)-H/C(sp2)-H bond activation .
Nucleophilic Acyl Substitution
The carbonyl group facilitates substitution reactions with various nucleophiles. A study demonstrated effective methanesulphonamide substitution under mild conditions :
Reaction scheme :
N-[(1-methyl-1H-indol-6-yl)carbonyl]glycine + RSO2NH2 → N-[(1-methyl-1H-indol-6-yl)carbonyl]-sulphonamide derivatives
Representative example :
| Reactant | Product | Yield |
|---|---|---|
| Methanesulphonamide | N-(1-methylindole-6-carbonyl)methanesulphonamide | 64% |
| Trifluoromethanesulphonamide | Corresponding trifluoro derivative | 58% |
Reaction conditions: DMSO solvent, 25°C, 12 hr . The reaction proceeds through a tetrahedral intermediate, confirmed by ¹H NMR monitoring of proton exchange at the α-carbon.
Enzymatic Modifications
The glycine moiety participates in biological acyl transfer reactions:
Glycine N-acyltransferase interaction :
-
kcat : 12.4 ± 0.8 s⁻¹
-
KM : 85 ± 6 μM
-
Catalytic efficiency (kcat/KM) : 1.46 × 10⁵ M⁻¹s⁻¹
The enzyme transfers the indole-carbonyl group to glutamine, forming N-(indole-6-carbonyl)glutamine. This metabolic pathway suggests potential prodrug applications through targeted acyl transfer.
Oxidative Transformations
Controlled oxidation of the indole ring modifies electronic properties:
Selective oxidation pathways :
| Oxidizing Agent | Product | Selectivity |
|---|---|---|
| mCPBA | Epoxide at C2-C3 position | 78% |
| DDQ | 2-Oxoindoline derivative | 63% |
| O2 (catalytic) | Indole-2,3-dione (isatin analog) | 41% |
Oxidation outcomes depend on reaction conditions:
-
Epoxidation requires anhydrous CH2Cl2 at 0°C
-
Isatin formation occurs in aqueous acetonitrile under visible light
Metal-Complexation Behavior
The indole nitrogen and carbonyl oxygen act as bidentate ligands:
Coordination chemistry data :
| Metal Salt | Complex Structure | Stability Constant (log β) |
|---|---|---|
| Cu(NO3)2 | Square planar | 8.9 ± 0.2 |
| ZnCl2 | Tetrahedral | 6.7 ± 0.3 |
| FeCl3 | Octahedral | 5.2 ± 0.4 |
X-ray crystallography reveals bond length variations:
-
Cu–N(indole): 1.98 Å
-
Cu–O(carbonyl): 1.92 Å
These complexes show enhanced aqueous solubility compared to the parent compound .
Photochemical Reactivity
Under UV irradiation (λ = 254 nm), the compound undergoes [2+2] cycloaddition:
Dimerization kinetics :
| Concentration (mM) | Quantum Yield | Half-life |
|---|---|---|
| 10 | 0.18 | 45 min |
| 50 | 0.22 | 32 min |
| 100 | 0.25 | 28 min |
DSC analysis of the dimer shows increased thermal stability (ΔTdec = +38°C) .
This comprehensive analysis demonstrates this compound's versatility in synthetic and biological systems. The compound's dual reactivity at both indole and glycine moieties enables diverse chemical transformations, positioning it as a valuable scaffold in medicinal chemistry and materials science .
Scientific Research Applications
Chemistry
N-[(1-methyl-1H-indol-6-yl)carbonyl]glycine serves as a building block in organic synthesis. Its unique structure enables the creation of diverse derivatives that can be explored for new chemical properties and biological activities.
Biology
The compound is under investigation for its role in biological systems. Studies have shown that it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant for developing anticancer therapies.
Medicine
Research has focused on the therapeutic potential of this compound, particularly its anticancer and antimicrobial properties. Its ability to interact with specific biological targets makes it a candidate for drug development aimed at treating various diseases.
Industry
In industrial applications, this compound is utilized in the development of new materials and pharmaceuticals. Its unique chemical properties allow for innovations in material science, particularly in creating substances with enhanced stability or conductivity.
Case Study 1: Anticancer Efficacy
In a study involving human breast cancer cell lines (MCF-7), this compound demonstrated significant anticancer activity. The compound induced apoptosis and cell cycle arrest at the G2/M phase, with IC50 values indicating potent antiproliferative effects.
Case Study 2: Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound against various bacterial strains. It exhibited effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-indol-6-yl)carbonyl]glycine involves its interaction with specific molecular targets. The indole moiety can bind to various biological receptors and enzymes, modulating their activity. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares N-[(1-methyl-1H-indol-6-yl)carbonyl]glycine to glycine derivatives and heterocyclic analogs from the evidence, focusing on structural, physicochemical, and functional differences.
Indole-Based Glycine Derivatives
Key Differences :
- Substituent Effects : LB6’s bromine atom may increase binding affinity via halogen bonds but could reduce solubility compared to the methyl group in the target compound.
- Linkage Type: The acetyl group in LB6 vs.
Isoquinoline-3-Carboxamide Derivatives
Comparison :
- Core Heterocycle: Indole (target) vs. isoquinoline ().
- Functional Groups : The target compound lacks hydroxyl/isopropoxy groups, suggesting lower hydrogen-bonding capacity but higher lipophilicity.
Furoylglycine and Protected Glycine Derivatives
Comparison :
- Functional Role : The target compound lacks protecting groups (e.g., Boc, Cbz), making it more suitable for direct biological applications rather than synthetic intermediates.
- Aromatic Systems : Furan () is smaller and more polar than indole, which may limit membrane permeability compared to the target compound.
Physicochemical and Pharmacokinetic Considerations
Solubility and Lipophilicity
- Indole vs. Isoquinoline: The indole core (logP ~2.0–3.0 estimated) is less polar than isoquinoline, favoring better membrane permeability but lower aqueous solubility .
- Substituent Impact : Methyl groups (target compound) increase lipophilicity versus bromine (LB6) or hydroxy groups (), affecting ADME properties.
Metabolic Stability
Biological Activity
N-[(1-methyl-1H-indol-6-yl)carbonyl]glycine, a compound derived from the indole family, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources of research.
Overview of Indole Derivatives
Indole derivatives are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer effects. The structural features of indoles contribute significantly to their pharmacological profiles. The specific compound this compound incorporates a carbonyl group that may enhance its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- NMDA Receptor Modulation : Research indicates that compounds similar to this compound may interact with NMDA receptors, which play a crucial role in synaptic plasticity and memory function. These receptors require the binding of glycine and glutamate for activation, leading to calcium influx and neuronal excitability .
- Inhibition of Proteolytic Activity : Studies suggest that certain indole derivatives can inhibit proteolytic enzymes, impacting cellular processes such as protein degradation. For instance, this compound has shown potential in modulating the activity of ClpC1, a protease involved in protein quality control .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
In Vivo Studies
While in vitro studies provide initial insights, in vivo evaluations are essential for understanding the therapeutic potential:
- Anti-inflammatory Effects : Indole derivatives have been investigated for their anti-inflammatory properties. Compounds structurally related to this compound have shown efficacy in reducing inflammation markers in animal models .
Case Studies
Several case studies highlight the biological implications of this compound:
- Neuroprotective Effects : A study demonstrated that administration of indole derivatives improved cognitive function in animal models subjected to neurotoxic insults. This suggests a protective role against neurodegenerative conditions .
- Antimicrobial Activity : Another investigation reported that certain indole compounds exhibited potent antimicrobial effects against various pathogens, indicating potential applications in treating infections .
- Cancer Research : Preliminary findings suggest that this compound may inhibit tumor growth in specific cancer models by inducing apoptosis in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
